

A Guide to High-Valent Tantalum Organometallics: Synthesis, Properties, and Reactivity

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Compound of Interest

Compound Name: *methylidynetantalum*

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This technical guide provides a comprehensive overview of the fundamental properties of high-valent tantalum organometallic complexes. Tantalum, in its +5 oxidation state, forms a diverse array of organometallic compounds with unique reactivity, finding applications in catalysis and organic synthesis. This document details their synthesis, structural characterization, and key reaction mechanisms.

Spectroscopic and Structural Characterization

High-valent tantalum organometallics are primarily characterized using a suite of spectroscopic and diffraction techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with single-crystal X-ray diffraction, are indispensable tools for elucidating the structure and bonding in these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are routinely used to determine the structure of the organic ligands bound to the tantalum center. The chemical shifts provide information about the electronic environment of the nuclei. For certain complexes, ^{181}Ta NMR can also be employed, though its application is less common due to the quadrupolar nature of the ^{181}Ta nucleus.^[1]

Table 1: Selected ^1H and ^{13}C NMR Spectroscopic Data for High-Valent Tantalum Complexes

Compound/Fragment	Solvent	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Reference
Ta(OMe) ₅	CD ₂ Cl ₂	4.31 (terminal OCH ₃), 4.05 (bridging OCH ₃)	60.4, 58.2, 57.1 (Ta-OCH ₃), 55.1 (adsorbed methanol)	[2]
Cp*TaCl ₃ [N ₂ N(Me)C(COOMe)C(COO)]	-	-	-	[3]
[Ta(CNN)(O-t-Bu) ₂ (H ₂ C=CH ₂)]	-	-	-	[3]
Ta(CHtBu)(CH ₂ tBu) ₃	-	-	-	[4]
Ta(O)(CH ₂ tBu) ₃	Toluene-d ₈	0.55 (CH ₂), 1.12 (tBu)	104.3 (TaCH ₂), 35.1 (C(CH ₃) ₃), 34.4 (C(CH ₃) ₃)	[4]
[PNP]TaCl ₃	-	-	-	[5]
(thf) ₂ Cl ₃ Ta=CHCMe ₂ Ph	thf-d ₈	7.54 (o-Ar), 7.26 (m-Ar), 7.13 (p-Ar), 4.06 (CH), 1.67 (CH ₃)	251.7 (CH), 149.5 (ipso-Ar), 128.7 (m-Ar), 126.6 (p-Ar), 126.4 (o-Ar), 54.8 (CMe ₂ Ph)	[5]

Note: Cp = pentamethylcyclopentadienyl; PNP = a pincer ligand; CNN = a tridentate ligand; thf = tetrahydrofuran.*

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying specific functional groups within a molecule. For instance, the stretching frequencies of metal-hydride and metal-carbonyl bonds are characteristic and provide direct evidence for the presence of these ligands.[6]

Table 2: Selected Infrared (IR) Spectroscopic Data

Compound/Fragment	Stretching Frequency (ν , cm^{-1})	Assignment	Reference
Supported Tantalum Nitride NPs	~3300, 1630	Adsorbed H ₂ O	[2]
Supported Tantalum Nitride NPs	1550	Si-NH ₂	[2]
[Ta(CH ₂ tBu) ₃ IrCp(H) ₂]	2061	$\nu(\text{Ir-H})$	[4]
[Ta(CH ₂ tBu) ₃ OsCp(μ -H) ₃]	1961	$\nu(\text{M-H})$	[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and overall molecular geometry. This technique has been crucial in confirming the structures of numerous high-valent tantalum organometallic complexes.

Table 3: Selected X-ray Crystallographic Data for High-Valent Tantalum Complexes

Compound	Crystal System	Space Group	Unit Cell Parameters	Reference
$[(\eta^5\text{-C}_5\text{H}_5)_2\text{TaH}\cdot\text{AlH}_2(\text{O}(\text{CH}_2)_3\text{CH}_3)]_2$	Monoclinic	$P2_1/c$	$a = 7.534(2) \text{ \AA}$, $b = 11.433(1) \text{ \AA}$, $c = 17.733(2) \text{ \AA}$, $\beta = 100.15(1)^\circ$	[3]
$[\text{TaCp}\cdot\text{Cp}'(\text{H})(\eta^2\text{-CH}_2\text{-CMe}_2\text{-o-C}_6\text{H}_4)]$	Monoclinic	$P2_1/c$	$a = 8.976(1) \text{ \AA}$, $b = 16.596(1) \text{ \AA}$, $c = 17.929(1) \text{ \AA}$, $\beta = 99.26(1)^\circ$	[3]
$\text{Cp}^*\text{TaCl}_2[\text{N}_3\text{C}_2(\text{COOMe})_2]$ $[\text{N}_2\text{N}(\text{Me})\text{-C}(\text{COOMe})\text{C}(\text{COO})]$	-	-	-	[3]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of high-valent tantalum organometallics often starts from commercially available tantalum pentahalides, such as TaCl_5 .^[7] These precursors can be reacted with a variety of organic nucleophiles, including Grignard reagents and organolithium compounds, to install carbon-tantalum bonds. The use of cyclopentadienyl (Cp) and its derivatives, like pentamethylcyclopentadienyl (Cp^*), is a common strategy to stabilize the high-valent tantalum center.^{[7][8]}

General Synthesis of Tantalum Alkylidene Complexes

Tantalum alkylidene complexes are a significant class of compounds that participate in olefin metathesis and other catalytic transformations.^[7] A general route to their synthesis involves the reaction of a trialkyltantalum dichloride with an alkyllithium reagent. This process proceeds through an unstable tetraalkyl-monochloro intermediate, which then undergoes α -hydrogen elimination.^[7]

Experimental Protocol: Synthesis of a Generic Tantalum Alkylidene Complex

- **Preparation of Trialkyltantalum Dichloride:** Start with a solution of TaCl_5 in a suitable anhydrous, aprotic solvent (e.g., diethyl ether, toluene) under an inert atmosphere (e.g., argon or nitrogen).
- **Alkylation:** Cool the solution to a low temperature (typically $-78\text{ }^\circ\text{C}$) and add three equivalents of an appropriate Grignard or alkyllithium reagent dropwise.
- **Formation of the Alkylidene:** To the resulting trialkyltantalum dichloride, add one equivalent of a suitable alkyllithium reagent at low temperature. The reaction mixture is then allowed to warm to room temperature.
- **Work-up and Isolation:** The reaction is quenched, and the product is extracted with an organic solvent. The solvent is removed under vacuum, and the crude product is purified by recrystallization or chromatography.

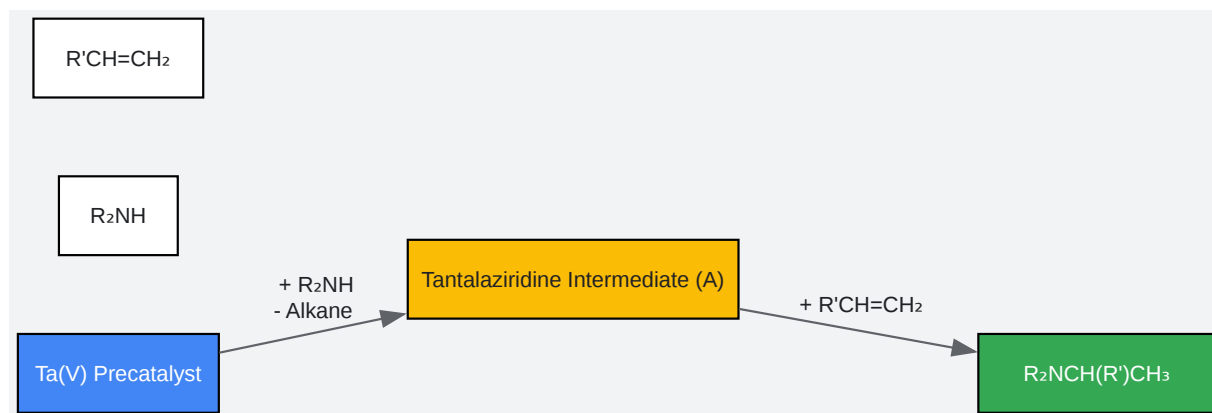
Caution: Organometallic reagents are often pyrophoric and moisture-sensitive. All manipulations should be carried out using standard Schlenk line or glovebox techniques.

Reaction Mechanisms and Catalytic Cycles

High-valent tantalum organometallics are known to participate in a variety of important chemical transformations. Understanding the underlying mechanisms is crucial for the rational design of new catalysts and synthetic methods.

Hydroaminoalkylation

Hydroaminoalkylation is an atom-economical method for the formation of C-C bonds by reacting an amine with an alkene.^[9] Tantalum complexes can catalyze this reaction, and a proposed mechanism involves the formation of a tantalaziridine intermediate.^[9]

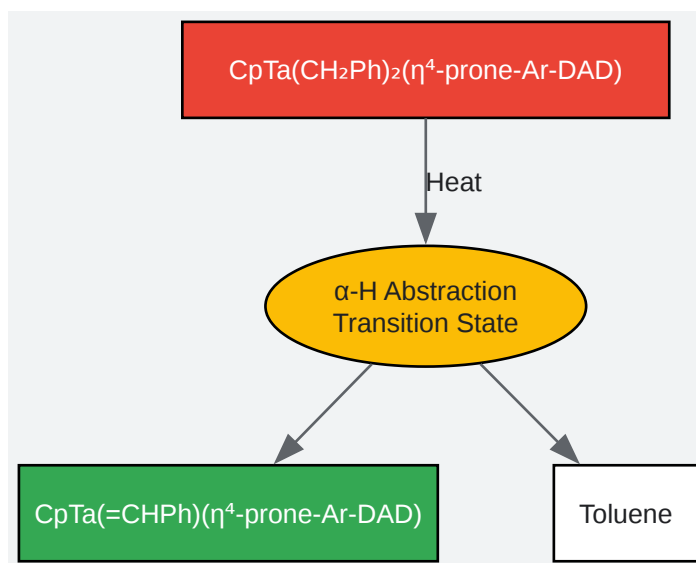


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Caption: Proposed mechanism for tantalum-catalyzed hydroaminoalkylation.

Formation of Benzylidene Complexes via α -Hydrogen Abstraction

The thermolysis of dibenzyl tantalum complexes can lead to the formation of benzylidene complexes through an α -hydrogen abstraction mechanism. This intramolecular process is a key step in the synthesis of certain tantalum alkylidene catalysts.

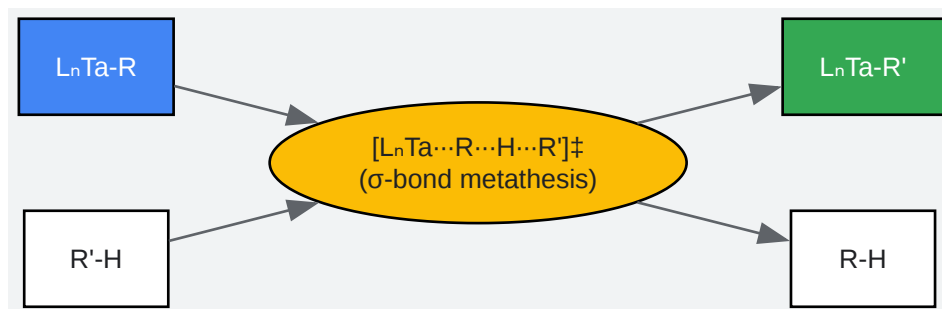


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Caption: Formation of a tantalum benzylidene complex via α -hydrogen abstraction.

C-H Activation Mechanisms

Tantalum complexes, like other early transition metals, can activate C-H bonds through mechanisms such as σ -bond metathesis.[10] This elementary step is fundamental to many catalytic cycles involving the functionalization of unreactive C-H bonds.



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Caption: Generalized σ -bond metathesis mechanism for C-H activation by a tantalum complex.

Conclusion

High-valent tantalum organometallic chemistry is a rich and expanding field. The ability of tantalum to mediate a variety of chemical transformations, from C-C bond formation to C-H activation, makes these complexes highly valuable in both academic research and industrial applications. This guide has provided a foundational understanding of their synthesis, characterization, and reactivity, offering a starting point for further exploration and innovation in this exciting area of chemistry.

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